Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate
Overview
Description
Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a fluorophenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate typically involves the reaction of 2-fluorophenylacetic acid with an appropriate epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds through the formation of an intermediate epoxide, which is then esterified to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Fluorophenylacetic acid derivatives.
Reduction: Fluorophenyl diols.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate involves the interaction of the oxirane ring with various biological targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylate
- Methyl 3-(2-Bromophenyl)oxirane-2-carboxylate
- Methyl 3-(2-Iodophenyl)oxirane-2-carboxylate
Uniqueness
Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom enhances the compound’s stability and can influence its reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
methyl 3-(2-fluorophenyl)oxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-13-10(12)9-8(14-9)6-4-2-3-5-7(6)11/h2-5,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWUXFWWSPNMCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.